Dual Electrophilic Architecture: N1-Sulfamoyl + C3-Sulfonyl Chloride vs. Single-Electrophile Triazole Sulfonyl Chlorides
Unlike conventional 1,2,4-triazole-3-sulfonyl chlorides that carry only a single electrophilic center at C3 (e.g., 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride, CAS 1565510-72-6, or 5-(difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride), the target compound possesses two chemically distinct electrophilic sites: the C3-sulfonyl chloride (reactive toward amines, alcohols, and thiols) and the N1-sulfamoyl group (introduced via dimethylsulfamoyl chloride and retained in the final bioactive molecule). This dual functionality enables sequential, orthogonal derivatization: the sulfonyl chloride is typically used to install the aryl/heteroaryl sulfonamide portion, while the dimethylsulfamoyl group remains intact as a pharmacophoric element in the final fungicidal product [1]. The Mitsubishi and Nissan patent families explicitly claim sulfamoyltriazole derivatives of general formula (I) wherein the N1-sulfamoyl moiety (R1, R2 = lower alkyl) is a required structural feature for fungicidal activity at very small dosages [2].
| Evidence Dimension | Number of electrophilic reactive centers available for sequential derivatization |
|---|---|
| Target Compound Data | Two electrophilic centers: C3-SO2Cl (reactive sulfonyl chloride) + N1-SO2N(CH3)2 (sulfamoyl group retained in final product) |
| Comparator Or Baseline | Generic 4-alkyl/5-aryl-1,2,4-triazole-3-sulfonyl chlorides: one electrophilic center (C3-SO2Cl only); N1-position occupied by non-electrophilic alkyl/aryl substituent |
| Quantified Difference | 2 reactive handles vs. 1; the N1-sulfamoyl group is explicitly required in the general formula (I) of the Mitsubishi US 5,527,818 and Nissan patent families for fungicidal activity [2] |
| Conditions | Structural comparison based on patent Markush claims and documented synthetic routes to amisulbrom and related sulfamoyltriazole fungicides |
Why This Matters
For procurement decisions, this dual-electrophile architecture means the compound cannot be replaced by a simpler triazole sulfonyl chloride without losing the N1-sulfamoyl pharmacophore that is mandatory for the intended sulfamoyltriazole fungicide scaffold.
- [1] Lin, J.; Zhou, S.; Xu, J.-X.; Yao, W.-Q.; Hao, G.-F.; Li, Y.-T. Design, Synthesis, and Structure–Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. J. Agric. Food Chem. 2020, 68 (25), 6792–6801. (Compound 4, the sulfonyl chloride intermediate, is prepared in 89% yield and used to synthesize a 40-member 1,2,4-triazole-1,3-disulfonamide library). View Source
- [2] Goh, A.; Usui, Y.; Tsutsumi, Y.; Kirio, Y.; Takayama, Y.; Yamada, S.; Yamanaka, M. Sulfamoyltriazole derivatives and fungicidal composition containing same as effective component thereof. U.S. Patent 5,527,818, June 18, 1996. (Assignee: Mitsubishi Chemical Corporation). General formula (I) requires R1 and R2 as lower alkyl groups on the sulfamoyl nitrogen. View Source
